
(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity : Compounds synthesized with structural similarities to "(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole" exhibit low toxicity and a broad spectrum of biological activities. This makes them promising for further research into their chemical structure and biological activity (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Chemical Research : These compounds are used in chemical research to study the structure of related chemical entities, such as 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazoles (Zelenov et al., 2014).
Synthesis : A three-step synthesis route has been developed for this compound, achieving 64% overall yield. This provides a scalable method for producing the target ligand (Shimizu, Holder, & Stoltz, 2013).
Derivative Synthesis : The compound is used for synthesizing various derivatives, including azomethine, N-acylated derivatives, and oxazolo[5,4-b]pyridine (Shatsauskas et al., 2017).
Antifungal Activity : Some derivatives exhibit increased antifungal activity against plant pathogenic fungi (Badawy & El-Zemity, 2020).
Antioxidant and Antimicrobial Activities : Synthesized compounds have shown both antioxidant and antimicrobial activities (Saundane & Manjunatha, 2016).
Electroluminescence in Organic LEDs : Certain osmium(II) diimine complexes, related to this compound, have been used as phosphors for organic light-emitting diodes with high device efficiency (Chen et al., 2005).
Antibacterial and Anthelmintic Activity : Some derivatives have shown moderate antibacterial and anthelmintic activities in vitro (Sanjeevarayappa et al., 2015).
Photoluminescence : Oxazole derivatives exhibit higher photoluminescence efficiencies compared to some analogues, with reversible fluorescence photo-switching capabilities (Eseola et al., 2011).
Fungicidal Activity : Some compounds in this series display moderate to excellent fungicidal activity against certain fungi (Mao, Song, & Shi, 2013).
Photoluminescence in PhOLEDs : Certain Ir(III) complexes containing oxazoline and imidazoline ligands, related to this compound, show high photoluminescence quantum yields suitable for OLEDs (Sarada et al., 2016).
properties
IUPAC Name |
(4S)-4-tert-butyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)16-12-21-17(20-16)15-11-7-10-14(19-15)13-8-5-4-6-9-13/h4-11,16H,12H2,1-3H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPCSYTPPMTHS-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B8137464.png)
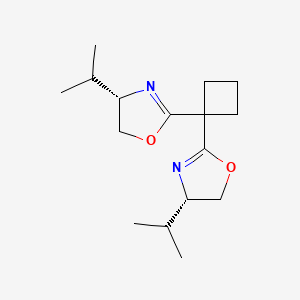
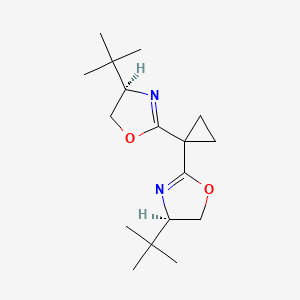
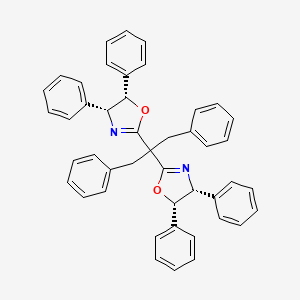
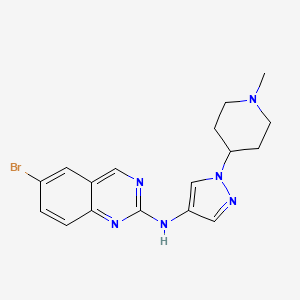
![8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B8137520.png)
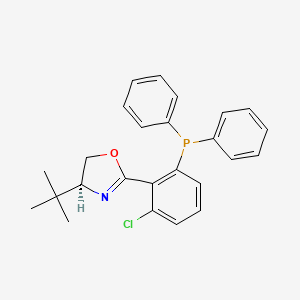
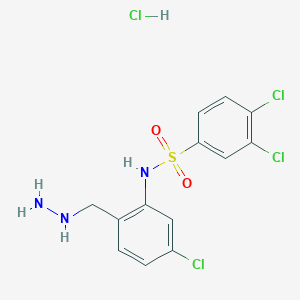
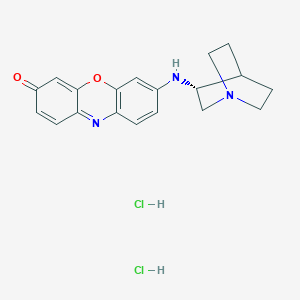

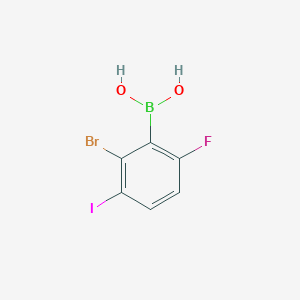
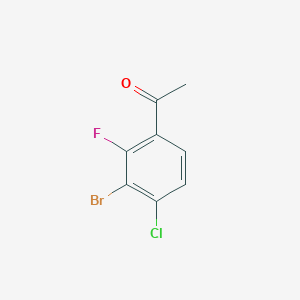

![1-[5-Bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8137571.png)